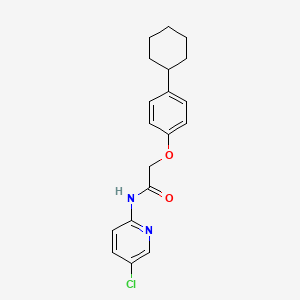

![molecular formula C24H16ClN5OS B5546629 3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone” belongs to a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities, including cytotoxic and antimicrobial effects. The chemical structure contains a quinazolinone backbone, which is a significant pharmacophore in drug design due to its biological relevance.

Synthesis Analysis

The synthesis of compounds related to quinazolinones involves multi-step procedures, starting from basic building blocks like anthranilic acids or their derivatives. These compounds are synthesized through reactions involving condensation, cyclization, and functional group transformations, leading to the formation of the target molecule with desired substituents (Gürsoy & Karalı, 2003).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives reveals diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking. These structural features are crucial for the biological activity of the compounds. X-ray crystallography provides insights into the arrangement of atoms and the geometry of the molecules, highlighting the importance of the quinazolinone core and substituents in determining the overall structure (Wang et al., 2004).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which allows for further functionalization of the molecule. These reactions enable the introduction of different substituents, enhancing the molecule's chemical diversity and potential biological activity (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and melting points, are influenced by the nature of the substituents and the molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity and stability, are critical for their biological activity. Studies on these compounds have shown that modifications to the quinazolinone core and the introduction of specific substituents can significantly affect their cytotoxic and antimicrobial activities (Assiri et al., 2018).

Scientific Research Applications

Antitumor Activity

The compound R115777, a quinazolinone derivative, has been identified as a potent and selective inhibitor of farnesyl protein transferase, displaying significant antitumor effects in vivo subsequent to oral administration in mice. This research highlights the potential of quinazolinone derivatives in cancer treatment, marking a significant step in the development of antitumor medications (Venet, End, & Angibaud, 2003).

Synthesis and Structural Studies

Studies have explored the synthesis of quinazolinone derivatives, such as the creation of 1,2,4-Triazolo[4,3-a]quinazolin-5-ones and related compounds. These works not only expand the chemical knowledge base but also open avenues for the development of novel compounds with potential biological activities (El-Sherief, Abdel-rahman, El-Naggar, & Mahmoud, 1983).

Anticancer Activity

Quinazolinone-containing chromonyl and pyrazolyl α-aminophosphonates have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Some derivatives displayed potent anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in oncology (Assiri, Ali, Mamdouh M. Ali, & Yahia, 2018).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities. Some compounds showed promising results against standard drugs, suggesting their potential use in treating infectious diseases (Patel, Shaikh, & Barat, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN5OS/c25-18-12-10-16(11-13-18)22-17(15-29(28-22)19-6-2-1-3-7-19)14-26-30-23(31)20-8-4-5-9-21(20)27-24(30)32/h1-15H,(H,27,32)/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGYHSVFJCEMM-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NN4C(=O)C5=CC=CC=C5NC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/N4C(=O)C5=CC=CC=C5NC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-mercapto-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

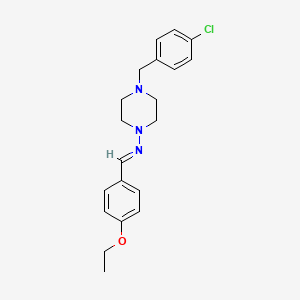

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)

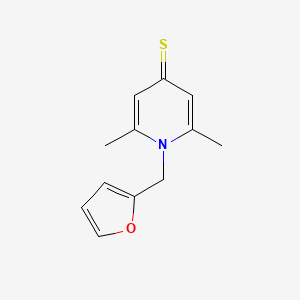

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)